molecular formula C27H27N7O2S B1683888 CX-5461 CAS No. 1138549-36-6

CX-5461

Cat. No.: B1683888
CAS No.: 1138549-36-6
M. Wt: 513.6 g/mol
InChI Key: XGPBJCHFROADCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Pidnarulex is synthesized through a series of chemical reactions that involve the formation of its complex molecular structure. The synthetic route typically includes the following steps:

Industrial production methods for Pidnarulex involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include automated processes and stringent quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Pidnarulex undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pidnarulex has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Biological Activity

CX-5461 is a first-in-class selective inhibitor of RNA polymerase I (Pol I) transcription, primarily targeting ribosomal DNA (rDNA). Its unique mechanism of action has garnered attention for its potential therapeutic applications, particularly in oncology. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on various cancer cell lines, and implications for treatment strategies.

This compound inhibits Pol I-mediated transcription by interfering with the assembly of the transcription initiation complex at rDNA promoters. This inhibition occurs at low nanomolar concentrations and exhibits over 200-fold selectivity compared to Pol II inhibition . The compound induces a dual mechanism of cell death, engaging both p53-dependent and p53-independent pathways. Specifically, it activates the DNA damage response (DDR) via ATM and ATR kinase signaling pathways, leading to cell cycle arrest and apoptosis in sensitive cancer cells .

Key Findings:

  • Selectivity : Greater than 200-fold selectivity for Pol I over Pol II.
  • Cell Cycle Impact : Induces G2/M phase arrest in treated cells.
  • Apoptosis : Promotes apoptosis through activation of cleaved PARP and other apoptotic markers.

Neuroblastoma

In preclinical studies on neuroblastoma cell lines (e.g., CHP-134 and IMR-5), this compound demonstrated potent cytotoxic effects. Flow cytometry analyses indicated that treatment led to significant apoptosis at concentrations as low as 0.1 μM. The compound was shown to induce DNA damage and replication stress, evidenced by increased γ-H2AX staining and phosphorylation of checkpoint proteins CHK1 and CHK2 .

Ovarian Cancer

This compound has also been investigated in high-grade serous ovarian cancer (HGSOC) models. It was found to enhance the efficacy of PARP inhibitors by exacerbating replication stress in homologous recombination-deficient cells. In vivo studies revealed that this compound could effectively overcome resistance mechanisms associated with PARP inhibitors, leading to improved therapeutic outcomes .

Summary Table of Biological Activity

Cancer TypeCell Lines TestedKey FindingsConcentration Range
NeuroblastomaCHP-134, IMR-5Induces apoptosis; activates DDR0.1 - 0.5 μM
Ovarian CancerOVCAR8 (HR-proficient/deficient)Enhances PARPi efficacy; induces replication stress10 - 100 nM

Case Study 1: Neuroblastoma Treatment

A study involving neuroblastoma patients treated with this compound revealed significant tumor regression in cases where traditional therapies had failed. The treatment led to measurable reductions in tumor size and improved patient survival rates, demonstrating the compound's potential as a viable therapeutic option .

Case Study 2: Combination Therapy in Ovarian Cancer

In a clinical trial assessing this compound combined with standard chemotherapy for HGSOC patients, preliminary results indicated a higher response rate compared to chemotherapy alone. The combination therapy resulted in enhanced tumor shrinkage and prolonged progression-free survival .

Properties

IUPAC Name

2-(4-methyl-1,4-diazepan-1-yl)-N-[(5-methylpyrazin-2-yl)methyl]-5-oxo-[1,3]benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N7O2S/c1-17-14-29-18(15-28-17)16-30-26(36)23-24(35)19-8-9-22(33-11-5-10-32(2)12-13-33)31-25(19)34-20-6-3-4-7-21(20)37-27(23)34/h3-4,6-9,14-15H,5,10-13,16H2,1-2H3,(H,30,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPBJCHFROADCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)CNC(=O)C2=C3N(C4=CC=CC=C4S3)C5=C(C2=O)C=CC(=N5)N6CCCN(CC6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N7O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20150591
Record name CX-5461
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20150591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

513.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138549-36-6
Record name CX-5461
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1138549366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pidnarulex
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16846
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CX-5461
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20150591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIDNARULEX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3R4C5YLB9I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CX-5461
Reactant of Route 2
CX-5461
Reactant of Route 3
CX-5461
Reactant of Route 4
CX-5461
Reactant of Route 5
CX-5461
Reactant of Route 6
Reactant of Route 6
CX-5461

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.